Product packaging for Bms 740808(Cat. No.:CAS No. 280118-23-2)

Bms 740808

Cat. No.: B1667237
CAS No.: 280118-23-2
M. Wt: 588.6 g/mol
InChI Key: DFRIQJHMGZBFOM-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Factor Xa in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot to prevent excessive bleeding. nih.gov Central to this process is Factor Xa, a serine protease that sits (B43327) at the convergence of the intrinsic and extrinsic pathways. nih.gov Its primary role is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is a multifunctional enzyme that not only cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot, but also amplifies its own generation by activating upstream clotting factors.

The strategic position of Factor Xa makes it an attractive target for anticoagulant therapy. nih.gov Inhibition of a single molecule of Factor Xa can prevent the generation of approximately 1,000 molecules of thrombin, thereby significantly dampening the coagulation cascade. nih.gov This targeted approach offers the potential for a more predictable anticoagulant response compared to older agents that affect multiple clotting factors.

Historical Perspective on the Development of Direct Oral Anticoagulants (DOACs)

For decades, anticoagulant therapy was dominated by vitamin K antagonists, such as warfarin (B611796), and parenteral agents like heparin. nih.gov While effective, these traditional therapies have significant limitations, including a narrow therapeutic window, numerous food and drug interactions, and the need for frequent monitoring of coagulation parameters. nih.gov These drawbacks spurred the search for novel oral anticoagulants with more predictable pharmacokinetic and pharmacodynamic profiles.

The development of DOACs marked a paradigm shift in anticoagulation. firstwordpharma.com The journey began with the discovery of natural anticoagulants and progressed through years of medicinal chemistry efforts to design small-molecule inhibitors of key coagulation enzymes. The first DOAC to gain FDA approval was the direct thrombin inhibitor dabigatran (B194492) in 2010. d-nb.info This was soon followed by a wave of direct Factor Xa inhibitors, including rivaroxaban (B1684504), apixaban (B1684502), and edoxaban, which received approvals in the subsequent years. d-nb.infopfizer.comresearchgate.net These agents offered the convenience of oral administration and fixed dosing without the need for routine monitoring, representing a major advancement in patient care. nih.gov

Timeline of Key Direct Oral Anticoagulant Approvals (U.S. FDA)

Drug Name (Brand Name)TargetInitial FDA Approval Year
Dabigatran (Pradaxa®)Direct Thrombin Inhibitor2010
Rivaroxaban (Xarelto®)Factor Xa Inhibitor2011
Apixaban (Eliquis®)Factor Xa Inhibitor2012
Edoxaban (Savaysa®)Factor Xa Inhibitor2015
Betrixaban (Bevyxxa®)Factor Xa Inhibitor2017

This table provides a general timeline and is not exhaustive of all approvals or indications.

Positioning of BMS-740808 within Anticoagulant Drug Discovery Efforts

The development of the Factor Xa inhibitor apixaban by Bristol Myers Squibb represents a culmination of extensive research and a strategic evolution of chemical scaffolds. An early clinical candidate in their pyrazole-based series was razaxaban, which provided crucial clinical validation of the Factor Xa inhibition strategy. d-nb.info However, the quest for improved properties continued.

In this context, BMS-740808 emerged as a significant development. d-nb.info It represented a novel bicyclic pyrazolo-pyridinone scaffold, a design aimed at optimizing the molecular structure. researchgate.net This structural modification was intended to enhance potency and other pharmacological properties. researchgate.net

BMS-740808 demonstrated high potency and selectivity for Factor Xa in preclinical studies. researchgate.net Research findings indicated its efficacy in animal models of thrombosis and that it was orally bioavailable. researchgate.net The development of BMS-740808 was a key step in the iterative process of drug discovery that ultimately led to the successful development of apixaban. d-nb.info The insights gained from the preclinical profile of BMS-740808 and other related compounds informed the selection and progression of apixaban as a clinical candidate. d-nb.info

In Vitro Profile of BMS-740808

ParameterValue
Factor Xa Inhibition Constant (Ki)30 pM
Selectivity over other proteases>1000-fold
Onset of InhibitionRapid (2.7x10^7 M^-1 s^-1)

Data sourced from preclinical research findings. researchgate.net

While BMS-740808 itself did not advance to late-stage clinical trials, its development was instrumental in the broader success of Bristol Myers Squibb's Factor Xa inhibitor program. It serves as a compelling example of the meticulous, step-by-step process that underpins modern pharmaceutical research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27F3N6O3 B1667237 Bms 740808 CAS No. 280118-23-2

Properties

CAS No.

280118-23-2

Molecular Formula

C31H27F3N6O3

Molecular Weight

588.6 g/mol

IUPAC Name

1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[5,4-c]pyridin-7-one

InChI

InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)/t22-/m1/s1

InChI Key

DFRIQJHMGZBFOM-JOCHJYFZSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

Appearance

Solid powder

Other CAS No.

280118-23-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-6-(2'-(3-hydroxy-N-pyrrolidinyl)methyl-(1,1')-biphen-4-yl)-1,4,5,6-tetrahydropyrazolo-(3,4-c)-pyridin-7-one
BMS 740808
BMS-740808
BMS740808

Origin of Product

United States

Discovery and Medicinal Chemistry of Bms 740808

Developmental Lineage from Predecessor Compounds

The foundation for BMS-740808 lies in the extensive exploration of pyrazole (B372694) derivatives as a core scaffold for Factor Xa inhibitors. mdpi.com Pyrazole-based compounds were identified as a promising class due to their ability to effectively interact with the active site of the FXa enzyme. mdpi.com Early research in this area focused on modifying various positions of the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties. nih.gov A key strategy involved optimizing the P1 and P4 moieties of the inhibitors to improve interactions with the corresponding S1 and S4 pockets of the FXa enzyme. nih.gov

BMS-740808 is a direct descendant of an earlier clinical candidate, Razaxaban (BMS-561389). nih.govmedkoo.com The development of Razaxaban itself was a significant step, culminating from the modification of a series of pyrazole FXa inhibitors to include an aminobenzisoxazole as the P1 ligand, which improved selectivity against other proteases like trypsin. nih.gov Further optimization of Razaxaban's P4 moiety led to compounds with better permeability and reduced protein binding. nih.gov However, the research continued to address potential liabilities, leading to the next generation of inhibitors. The development efforts that produced BMS-740808 were specifically aimed at further optimizing the pyrazole series, with a focus on masking the aryl aniline (B41778) P4 moiety of its predecessors. patsnap.com

Rational Design and Scaffold Optimization Strategies

The transition from Razaxaban to BMS-740808 was driven by a rational design approach focused on enhancing potency and metabolic stability. This involved a significant evolution in the core structure of the inhibitor.

A pivotal innovation in the development of BMS-740808 was the identification of a novel bicyclic tetrahydropyrazolo-pyridinone scaffold. patsnap.com This new scaffold was a significant departure from the monocyclic pyrazole core of Razaxaban. The optimization process resulted in this bicyclic system which successfully maintained the critical binding interactions observed with the earlier monocyclic compounds. patsnap.com This structural evolution was a key factor in achieving the desired potency. patsnap.com

A crucial feature of the new bicyclic scaffold was the integration of the carboxamido moiety directly within the ring system. patsnap.com In earlier analogs, this group was more exposed, making it potentially susceptible to hydrolysis. By incorporating it into the rigid bicyclic framework, the compound's stability was enhanced. patsnap.com This structural modification was a deliberate strategy to create a more robust molecule while preserving the necessary interactions for high-affinity binding to Factor Xa. patsnap.com

Structure-Activity Relationship (SAR) Studies Guiding BMS-740808 Development

The advancement from early pyrazole inhibitors to BMS-740808 was guided by intensive structure-activity relationship (SAR) studies. These studies systematically evaluated how specific structural changes impacted the compound's inhibitory activity and selectivity. The evolution from Razaxaban to BMS-740808 showcases a clear progression in potency.

The SAR efforts for the predecessor, Razaxaban, established the importance of specific chemical groups. The incorporation of an aminobenzisoxazole as the P1 ligand was found to significantly improve selectivity for FXa over related serine proteases. nih.gov Optimization of the P4 group subsequently enhanced oral bioavailability. nih.gov

The development of BMS-740808 built upon this knowledge. The key structural leap to the bicyclic tetrahydropyrazolo-pyridinone scaffold preserved the essential binding interactions of the earlier monocyclic pyrazole series while improving other properties. patsnap.com The final compound, BMS-740808, demonstrated exceptionally high potency with a Factor Xa inhibition constant (Ki) of 30 pM and over 1000-fold selectivity against other proteases. patsnap.commedchemexpress.com

Table 1: Comparison of Inhibitory Potency

Compound Factor Xa Ki
Razaxaban 0.19 nM medchemexpress.com
BMS-740808 0.03 nM (30 pM)

Table 2: Key Structural Features and Their Functional Role in BMS-740808

Structural Feature Role in Compound Source
Bicyclic Tetrahydropyrazolo-pyridinone Scaffold Novel core structure that maintains key binding interactions while forming a more rigid framework. patsnap.com
Integrated Carboxamido Moiety Integrated into the bicyclic scaffold to reduce susceptibility to hydrolysis and improve stability. patsnap.com
Aminobenzisoxazol Moiety Acts as the P1 ligand, interacting with the S1 pocket of Factor Xa and enhancing selectivity. nih.gov
3-Trifluoromethyl Group Occupies a key position on the pyrazole ring, contributing to the binding affinity. patsnap.com
Biphenyl-pyrrolidinyl Moiety Functions as the P4 ligand, interacting with the S4 pocket of Factor Xa to optimize potency and bioavailability. patsnap.com

Analysis of Substituent Effects on Factor Xa Affinity (P1 and P4 Groups)

The affinity of the inhibitors for Factor Xa is critically dependent on the nature of the chemical groups occupying the S1 and S4 pockets of the enzyme.

The P1 group is responsible for anchoring the inhibitor in the deep, negatively charged S1 pocket of Factor Xa. For this series of compounds, the 3-aminobenzisoxazole moiety was identified as a highly effective P1 ligand. nih.govnih.gov The incorporation of this group was found to significantly improve selectivity for Factor Xa over other related serine proteases like trypsin and plasma kallikrein. nih.gov The basic amino group of the benzisoxazole can form a key salt bridge with the carboxylate of Asp189 in the S1 pocket, a hallmark interaction for many potent Factor Xa inhibitors.

The P4 group extends into the shallower, more solvent-exposed S4 pocket of the enzyme. The SAR studies for this region focused on a biphenyl (B1667301) motif, with further modifications on the terminal phenyl ring to enhance potency and improve physicochemical properties. The introduction of a (pyrrolidinyl)methyl group on the ortho-position of the biphenyl system proved to be a fruitful strategy. nih.gov This substituent could be further modified to fine-tune the compound's properties.

The following interactive table summarizes the structure-activity relationship for key analogs in the development of BMS-740808, highlighting the impact of P1 and P4 modifications on Factor Xa inhibitory potency.

CompoundP1 MoietyP4 MoietyFactor Xa Ki (nM)
Analog 14-MethoxyphenylBiphenyl>100
Analog 23-AminobenzisoxazoleBiphenyl1.2
Analog 33-Aminobenzisoxazole2'-(Aminomethyl)-[1,1'-biphenyl]-4-yl0.08
BMS-740808 3-Aminobenzisoxazole 2'-((3R)-3-Hydroxypyrrolidin-1-yl)methyl)-[1,1'-biphenyl]-4-yl 0.03

This table is a representative summary based on SAR trends described in the literature. Specific Ki values for direct precursors may vary.

Stereochemical Considerations in Compound Optimization

A pivotal aspect of the optimization of the P4 group was the introduction of a chiral center in the pyrrolidinyl moiety. Specifically, the hydroxyl group at the 3-position of the pyrrolidine (B122466) ring was investigated in both its (R) and (S) configurations.

Methodologies for Enhancing Potency and Selectivity

The successful development of BMS-740808 into a highly potent and selective Factor Xa inhibitor was underpinned by several key medicinal chemistry strategies:

Scaffold Hopping and Optimization: The transition from a flexible, monocyclic pyrazole to a more rigid, bicyclic pyrazolo-pyridinone scaffold was a critical step. nih.gov This modification not only improved metabolic stability by masking a potential hydrolysis site but also locked the conformation of the molecule into a more favorable orientation for binding to Factor Xa.

Structure-Based Drug Design: The design of the inhibitors was heavily guided by an understanding of the three-dimensional structure of the Factor Xa active site. By examining the interactions of lead compounds within the S1 and S4 pockets through molecular modeling and X-ray crystallography, chemists could make rational modifications to enhance binding affinity and selectivity. acs.org

P1 Group Modification for Selectivity: The choice of the 3-aminobenzisoxazole as the P1 moiety was a deliberate strategy to enhance selectivity. nih.govnih.gov While a simple amidine or guanidine (B92328) group can provide strong affinity for the S1 pocket, these groups are common recognition motifs for many serine proteases. The unique electronic and steric properties of the aminobenzisoxazole group allowed for potent interaction with Factor Xa's Asp189 while being less recognized by other proteases, thus leading to a more selective inhibitor.

P4 Group Optimization for Potency and Pharmacokinetics: The P4 region was systematically explored to maximize potency and improve drug-like properties. The introduction of basic, water-soluble functionalities, such as the hydroxypyrrolidinyl group, on the terminal ring of the P4 biphenyl moiety was shown to be an effective approach to increase potency and enhance the pharmacokinetic profile of the inhibitors. researchgate.net This strategy helps to balance the lipophilicity of the molecule, which is crucial for achieving good oral bioavailability.

Molecular Pharmacology and Mechanism of Action of Bms 740808

Factor Xa Inhibition Profile

The inhibitory activity of BMS-740808 on Factor Xa is characterized by its high potency, selectivity, and rapid onset of action.

Direct and Highly Selective Inhibition of Factor Xa

BMS-740808 directly binds to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition is highly selective for Factor Xa, with significantly less activity against other related serine proteases involved in the coagulation cascade. This selectivity is a key feature, as it minimizes off-target effects and contributes to a more predictable anticoagulant response. Research indicates that BMS-740808 exhibits over 1000-fold greater selectivity for Factor Xa compared to other proteases. nih.gov

Quantitative Assessment of Inhibitory Constant (Ki)

The potency of BMS-740808 as a Factor Xa inhibitor is quantified by its inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Studies have consistently demonstrated that BMS-740808 is a highly potent inhibitor with a Ki value of 30 picomolar (pM), which is equivalent to 0.03 nanomolar (nM). nih.gov This low Ki value signifies a strong binding affinity of BMS-740808 for the Factor Xa enzyme.

Inhibitory Constant (Ki) of BMS-740808 against Factor Xa

Compound Target Enzyme Inhibitory Constant (Ki)

Onset of Inhibition Kinetics

BMS-740808 is characterized by a rapid onset of Factor Xa inhibition. The rate of association of the inhibitor with the enzyme is a critical parameter for its pharmacodynamic effect. While specific quantitative data for the on-rate (k-on) and off-rate (k-off) are not detailed in the available literature, the rapid action is a noted feature of its inhibitory profile.

Selectivity against Other Coagulation Proteases and Off-Targets

A crucial aspect of the pharmacological profile of BMS-740808 is its high selectivity for Factor Xa over other serine proteases involved in hemostasis and fibrinolysis. This selectivity minimizes the potential for unwanted side effects associated with the inhibition of other key enzymes in the coagulation cascade. While it is stated to be over 1000-fold more selective for Factor Xa, specific Ki values against other proteases such as thrombin, trypsin, and plasmin are not available in the public domain to populate a detailed comparative table. nih.gov

Selectivity Profile of BMS-740808 (Conceptual)

Protease Target Inhibitory Constant (Ki) Selectivity vs. Factor Xa
Factor Xa 0.03 nM 1-fold
Thrombin Data not available >1000-fold
Trypsin Data not available >1000-fold
Plasmin Data not available >1000-fold

Modulatory Effects on Thrombin Generation in Plasma

By directly inhibiting Factor Xa, BMS-740808 effectively modulates the generation of thrombin in plasma. Thrombin is a multifunctional enzyme that plays a central role in the coagulation cascade, including the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. The inhibition of Factor Xa by BMS-740808 leads to a concentration-dependent reduction in the rate and amount of thrombin generated.

Specific quantitative data on the effect of BMS-740808 on parameters of the thrombin generation assay, such as the endogenous thrombin potential (ETP), lag time, and peak thrombin concentration in human plasma, are not detailed in the currently available scientific literature. However, as a direct Factor Xa inhibitor, its primary mechanism is to suppress these thrombin generation metrics.

In Vitro Pharmacodynamic Effects across Species

The in vitro anticoagulant activity of BMS-740808 has been evaluated in the plasma of various species to understand its cross-species pharmacodynamics. This is often assessed by measuring the concentration of the compound required to double the prothrombin time (PT), a common clinical measure of the extrinsic coagulation pathway.

While the specific values for the doubling of prothrombin time (PT2) for BMS-740808 in the plasma of different species such as human, rat, rabbit, and dog are not publicly available, this type of comparative data is crucial for the preclinical development of anticoagulant drugs. Such studies help in selecting appropriate animal models for in vivo efficacy and safety testing.

Conceptual In Vitro Anticoagulant Activity of BMS-740808 Across Species

Species Assay Endpoint Concentration (µM)
Human Prothrombin Time (PT) 2x increase Data not available
Rat Prothrombin Time (PT) 2x increase Data not available
Rabbit Prothrombin Time (PT) 2x increase Data not available

Preclinical Efficacy and Antithrombotic Studies of Bms 740808

In Vitro Anticoagulant Activity in Plasma Models

The in vitro anticoagulant activity of a compound is a primary indicator of its potential therapeutic effect. This is typically assessed by measuring the prolongation of clotting times in plasma-based assays, such as the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT).

Unfortunately, specific data from in vitro studies on BMS-740808, including measurements of PT and aPTT, are not available in the reviewed public literature. Such data would be crucial for quantifying its potency and comparing it to other anticoagulants.

In Vivo Antithrombotic Evaluation in Animal Models

Following in vitro characterization, promising anticoagulant compounds are typically advanced to in vivo models of thrombosis to assess their efficacy in a physiological setting.

Efficacy in Rabbit Arteriovenous (AV) Shunt Thrombosis Models

The rabbit arteriovenous (AV) shunt model is a standard method for evaluating the antithrombotic effects of new compounds. In this model, a thrombogenic surface is introduced into an extracorporeal shunt, and the ability of a drug to prevent thrombus formation is measured.

Detailed results from studies specifically investigating BMS-740808 in rabbit AV shunt thrombosis models are not publicly available.

Performance in Other Established Models of Thrombosis

Beyond the AV shunt model, other thrombosis models, such as the electrolytic-mediated arterial thrombosis model in rabbits, are used to further understand the antithrombotic potential of a compound.

Specific data on the performance of BMS-740808 in other established thrombosis models could not be located in the available scientific literature.

Assessment of Hemostatic Balance in Preclinical Settings

A critical aspect of developing new anticoagulants is assessing their impact on hemostatic balance, primarily the risk of bleeding. This is often evaluated by measuring bleeding time in animal models.

Preclinical data regarding the specific effects of BMS-740808 on hemostatic balance, including bleeding time studies, are not detailed in the accessible literature.

Comparative Analysis of Antithrombotic Efficacy with Related Compounds

To understand the therapeutic potential of a new agent, its preclinical profile is often compared with that of existing or related compounds.

A direct comparative analysis of the antithrombotic efficacy of BMS-740808 with other FXa inhibitors or anticoagulants based on specific preclinical data is not available in the reviewed literature.

Pharmacological Characterization of Bms 740808

Oral Bioavailability in Preclinical Species

BMS-740808 has been identified as an orally bioavailable inhibitor of factor Xa in preclinical models. patsnap.comadooq.com While specific percentage bioavailability data across multiple species is not extensively detailed in the available literature, studies in rhesus monkeys provide insight into its pharmacokinetic profile following oral administration. The compound, also referred to as Q808 in some studies, demonstrates systemic absorption after oral intake.

Pharmacokinetic studies in other preclinical species, such as rats, have been conducted for similar compounds. For instance, the absolute oral bioavailability for other agents has been reported at 15.5% and 18.73% in separate rat studies. researchgate.netnih.gov Another compound, BMS-310705, showed oral bioavailability of 34% in rats and 40% in dogs. nih.gov These examples highlight the species-specific nature of oral bioavailability and the importance of individual evaluation for each new chemical entity.

Absorption and Systemic Exposure Characteristics

Following oral administration in preclinical species, BMS-740808 is absorbed systemically. In rhesus monkeys, a study using the compound identified as Q808 revealed slow absorption characteristics. The median time to reach peak plasma concentration (Tmax) was observed to be between 4.50 and 6.00 hours, a parameter that appeared independent of the dose administered. This indicates a gradual uptake from the gastrointestinal tract into the bloodstream.

The systemic exposure is sufficient to engage the pharmacological target. The potency of BMS-740808, with a factor Xa Ki of 30 pM and a rapid onset of inhibition, suggests that even modest plasma concentrations can lead to significant therapeutic effects. patsnap.com

Distribution Profile in Biological Systems

The distribution of a drug throughout the body is a critical determinant of its efficacy and is influenced by factors such as plasma protein binding and tissue permeability. nih.gov For BMS-740808 (Q808), pharmacokinetic analyses in rhesus monkeys revealed a large volume of distribution (Vd/F), indicating that the compound distributes widely into tissues. This extensive distribution suggests that the drug does not remain confined to the bloodstream and can effectively reach target sites within various organs.

A key factor governing drug distribution is its binding to plasma proteins. nih.gov While specific plasma protein binding percentages for BMS-740808 are not detailed in the provided search results, it is a critical parameter typically assessed for drug candidates. For comparison, another BMS compound, BMS-310705, exhibited moderate binding to plasma proteins across mice, rats, dogs, and humans. nih.gov High plasma protein binding can limit the amount of free drug available to distribute to tissues, whereas lower binding allows for more extensive tissue penetration. nih.gov

Metabolic Fate and Pathways of Biotransformation

The metabolic stability of BMS-740808 is enhanced by its chemical structure. The design incorporates a carboxamido moiety within a bicyclic pyrazolo-pyridinone scaffold, a feature that makes the compound structurally less prone to hydrolysis. patsnap.com This inherent stability is a key attribute for an orally administered drug.

The biotransformation of drugs is primarily mediated by enzymes, with the Cytochrome P450 (CYP450) family playing a central role. nih.govnih.gov While the specific CYP enzymes responsible for the metabolism of BMS-740808 are not explicitly identified in the search results, this pathway is a standard focus of investigation in preclinical development. For other novel drug candidates, studies have shown that CYP450 enzymes are involved in their transformation into major metabolites. nih.gov Understanding which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are involved is crucial for predicting how the drug will be processed in the body.

Elimination and Excretion Routes

The elimination of BMS-740808 from the body is characterized by its terminal elimination half-life (t½), which reflects the time it takes for the plasma concentration of the drug to decrease by half. In a pharmacokinetic study conducted in rhesus monkeys, the mean terminal elimination half-life for Q808 (BMS-740808) was found to range from 9.34 to 11.31 hours. The study noted that the half-life did not show a proportional increase with rising doses.

Investigation of Potential Drug-Drug Interactions (Theoretical Framework)

A theoretical framework for investigating potential drug-drug interactions (DDIs) for BMS-740808 would be based on established principles of pharmacokinetics. A pharmacokinetic DDI occurs when one drug (the perpetrator) alters the absorption, distribution, metabolism, or excretion of another drug (the victim), thereby changing its concentration and potentially its effect.

The most common mechanism for metabolic DDIs involves the inhibition or induction of Cytochrome P450 (CYP) enzymes. nih.gov

Inhibition: If BMS-740808 is metabolized by a specific CYP enzyme (e.g., CYP3A4), co-administration with a strong inhibitor of that enzyme could decrease its clearance, leading to higher plasma concentrations and a prolonged half-life.

Induction: Conversely, if administered with a potent inducer of its metabolizing enzyme, the clearance of BMS-740808 could be accelerated, resulting in lower systemic exposure and potentially reduced efficacy.

Therefore, a preclinical investigation would theoretically involve in vitro studies using human liver microsomes to identify the primary CYP enzymes responsible for metabolizing BMS-740808. nih.gov Subsequent studies would assess its potential to inhibit or induce major CYP isoforms to determine if it could act as a perpetrator drug, affecting the metabolism of other co-administered medications. This information is critical for predicting clinically significant DDIs.

Interactive Data Table: Pharmacokinetic Parameters of Q808 (BMS-740808) in Rhesus Monkeys

Pharmacokinetic ParameterValueSpecies
Median Tmax (Time to Peak Plasma Concentration) 4.50 - 6.00 hRhesus Monkey
Mean t½ (Terminal Elimination Half-Life) 9.34 - 11.31 hRhesus Monkey
Distribution Wide (based on large Vd/F)Rhesus Monkey

Considerations of Therapeutic Index in the Context of Bms 740808 Research

Theoretical Framework for Therapeutic Index Determination in Drug Development

The therapeutic index is fundamentally determined by comparing the dose-response curves for efficacy and toxicity. researchgate.net In the context of drug development, this is often expressed as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). nih.govbms.com A higher TI value signifies a wider margin between the therapeutic and toxic doses, suggesting a safer drug. nih.gov Conversely, a low TI indicates a narrow therapeutic window, where small changes in dosage or blood concentration could lead to therapeutic failure or adverse toxic effects. nih.govajpps.org

For anticoagulants, the ideal candidate would demonstrate potent antithrombotic effects at doses significantly lower than those that cause excessive bleeding. The determination of the therapeutic index for these agents involves a careful balance. The coagulation cascade's central role in both pathological thrombosis and physiological hemostasis means that inhibiting it to prevent clots inherently increases the risk of bleeding. nih.gov

The development of direct Factor Xa (FXa) inhibitors was driven by the hypothesis that targeting a single, key enzyme in the coagulation cascade could lead to a more predictable anticoagulant response and a wider therapeutic window compared to older anticoagulants like vitamin K antagonists (VKAs). nih.gov VKAs, such as warfarin (B611796), have a notoriously narrow therapeutic index, requiring frequent monitoring to maintain the patient within the desired therapeutic range. medchemexpress.cn Direct FXa inhibitors, due to their specific mechanism of action, were anticipated to have a more predictable pharmacokinetic and pharmacodynamic profile, potentially leading to a better safety margin. nih.govmedchemexpress.cn

Preclinical Assessment of Efficacy-Safety Margin for Factor Xa Inhibitors

The preclinical evaluation of the efficacy-safety margin for Factor Xa inhibitors is a crucial step in their development. This assessment typically involves various in vitro and in vivo models to establish the antithrombotic efficacy and the bleeding risk associated with the compound.

BMS-740808 was identified as a highly potent and selective inhibitor of Factor Xa. medchemexpress.cnresearchgate.net In vitro studies demonstrated its high affinity for the FXa enzyme, which is a primary determinant of its anticoagulant potential. researchgate.net The selectivity of an inhibitor is also a critical factor; high selectivity for FXa over other related serine proteases is expected to minimize off-target effects and contribute to a better safety profile. researchgate.net

Preclinical efficacy is often assessed in animal models of thrombosis, such as the arteriovenous (AV) shunt model in rabbits. researchgate.net In such models, the ability of the drug to prevent clot formation is measured. For BMS-740808, it was reported to be efficacious in the AV-Shunt thrombosis model. medchemexpress.cnresearchgate.net

The safety aspect of the efficacy-safety margin for anticoagulants is primarily evaluated by measuring bleeding risk in animal models. nih.gov Standardized bleeding time models, such as tail transection in rats or cuticle bleeding time in rabbits, are commonly used to quantify the effect of the anticoagulant on hemostasis. nih.gov The goal is to identify a dose that provides significant antithrombotic protection without causing a clinically significant increase in bleeding time.

While specific data on the bleeding profile of BMS-740808 is not extensively published in the provided search results, the research leading to its discovery was part of a broader effort to optimize the therapeutic index of Factor Xa inhibitors. researchgate.netresearchgate.netnih.gov The development of compounds like razaxaban, another Factor Xa inhibitor from the same developmental era, involved extensive preclinical evaluation of both efficacy in thrombosis models and effects on bleeding parameters to establish a favorable therapeutic window. researchgate.net

In Vitro Profile of BMS-740808

ParameterValueSignificance
FXa Ki30 pMIndicates high potency of Factor Xa inhibition. medchemexpress.cnresearchgate.net
Selectivity>1000-fold over other proteasesSuggests a lower likelihood of off-target effects. medchemexpress.cnresearchgate.net
Onset of InhibitionRapid (2.7x107 M-1 s-1)Allows for a quick anticoagulant effect. medchemexpress.cnresearchgate.net

Implications for the Development of Subsequent Direct Oral Anticoagulants

The research and development efforts surrounding early-stage Factor Xa inhibitors like BMS-740808 had significant implications for the subsequent development of the successful class of direct oral anticoagulants (DOACs). The challenges and findings from these initial programs helped to refine the ideal characteristics of a novel anticoagulant.

One of the key learnings was the critical importance of achieving a wide therapeutic window. While high potency is desirable, it must be balanced with a low propensity for bleeding. The development programs for later DOACs, such as rivaroxaban (B1684504) and apixaban (B1684502), placed a strong emphasis on extensive preclinical and clinical testing to thoroughly characterize the dose-response relationship for both efficacy and safety. nih.govnih.gov

Furthermore, the experience with early compounds underscored the need for predictable pharmacokinetics and pharmacodynamics. A predictable profile reduces the need for routine coagulation monitoring, which is a major advantage of DOACs over warfarin. nih.gov The research into compounds like BMS-740808 contributed to the understanding of the structure-activity relationships that govern oral bioavailability, metabolic stability, and drug-drug interaction potential, all of which are crucial for a predictable clinical response. researchgate.netresearchgate.netnih.gov

The development of Factor Xa inhibitors as a class has been a translational science success story. nih.gov The initial hypothesis that targeting Factor Xa could offer a wider therapeutic margin than traditional anticoagulants has been largely borne out in the clinical success of approved DOACs. nih.govnih.gov These later agents have demonstrated at least comparable efficacy to warfarin with a significantly lower risk of major bleeding, particularly intracranial hemorrhage. nih.gov The foundational research on potent and selective Factor Xa inhibitors, including compounds like BMS-740808, paved the way for these therapeutic advancements.

Future Research Directions and Translational Implications Derived from Bms 740808 Studies

Influence of BMS-740808 Research on Subsequent DOAC Development (e.g., Apixaban)

The development of BMS-740808 was a pivotal step in the optimization strategy that ultimately led to the discovery of apixaban (B1684502), a highly successful DOAC. The journey began with earlier pyrazole-based FXa inhibitors like razaxaban, which validated the potential of FXa inhibition in clinical settings. However, researchers sought to improve upon these initial scaffolds.

Optimization efforts focusing on the pyrazole (B372694) factor Xa inhibitors led to the design of a novel bicyclic pyrazolo-pyridinone scaffold, the core structure of BMS-740808. nih.gov This new scaffold was a significant advancement as it integrated the carboxamido moiety into the bicyclic framework, making it less prone to hydrolysis while maintaining all the critical binding interactions with the FXa enzyme. nih.gov The identification of BMS-740808, with its high potency (FXa Ki = 0.03 nM), demonstrated the viability of this new chemical architecture. nih.gov

The evolution of this bicyclic pyrazole template was tremendously important as it provided a versatile platform for incorporating a diverse set of P1 groups, which are crucial for binding to the S1 pocket of the FXa enzyme. nih.gov This structural flexibility allowed researchers at Bristol-Myers Squibb and Pfizer, in a worldwide collaboration, to further refine the molecule. bms.com By replacing the aminobenzisoxazole group of BMS-740808 with a p-methoxyphenyl group, they created a compound that retained potent FXa affinity and showed high oral bioavailability. nih.gov This iterative process of molecular refinement, built directly upon the foundation of the BMS-740808 scaffold, culminated in the development of apixaban (BMS-562247), which was ultimately approved for the prevention and treatment of various thromboembolic diseases. ahajournals.orgyoutube.com

Table 1: Evolution of Pyrazole-Based Factor Xa Inhibitors

This interactive table showcases the progression in inhibitory potency against Factor Xa (FXa) from earlier compounds to apixaban.

CompoundCore ScaffoldFXa Ki (nM)Key Contribution
RazaxabanPyrazole-Provided clinical validation for FXa inhibition. nih.gov
BMS-740808 Bicyclic Pyrazolo-pyridinone0.03Introduced a novel, more stable scaffold. nih.govnih.gov
ApixabanPyrazolo-pyridinone0.08Optimized for bioavailability and clinical profile. nih.govahajournals.org

Potential for Deriving Novel Chemical Entities from the BMS-740808 Scaffold

The bicyclic pyrazolo-pyridinone core of BMS-740808 proved to be a robust and chemically tractable scaffold for generating new chemical entities. Its key advantage was preserving the essential binding interactions observed with its monocyclic predecessors while enhancing metabolic stability. nih.gov This scaffold effectively positions substituents into the S1 and S4 pockets of the Factor Xa active site, a critical feature for potent and selective inhibition.

The design of the BMS-740808 scaffold demonstrated that significant modifications could be made to the P4 moiety while retaining high potency. nih.gov This opened up avenues for medicinal chemists to explore a wide range of substituents to fine-tune the pharmacological properties of the molecule, such as solubility, bioavailability, and metabolic clearance. The successful evolution to apixaban is the primary example of this potential, where the P1 group was modified to achieve a superior clinical candidate. nih.gov

Further research into derivatives based on this scaffold could focus on targeting remaining unmet needs in anticoagulant therapy. This could include developing agents with different half-lives, alternative metabolic pathways to minimize drug-drug interactions, or enhanced activity against FXa in specific pathological states. The structural framework of BMS-740808 provides a validated starting point for such discovery efforts, allowing for the rational design of next-generation FXa inhibitors.

Advancements in Preclinical Methodologies for Anticoagulant Assessment

The development of highly potent and selective FXa inhibitors like BMS-740808 and the subsequent wave of DOACs necessitated the use and refinement of a comprehensive suite of preclinical assessment methodologies. Animal models of thrombosis were crucial for discovering and validating novel drug targets, selecting candidates for clinical trials, and providing initial safety and dosing information. nih.gov

The preclinical evaluation of this class of compounds routinely involved a battery of established in vivo models in various species, including rats and rabbits, to assess both antithrombotic efficacy and bleeding liability. nih.govnih.gov Commonly used models included:

Arterial-Venous Shunt (AV-ST) Model: To assess efficacy in preventing thrombus formation under high shear conditions. nih.gov

Electrically-Induced Carotid Artery Thrombosis (ECAT) Model: To evaluate antithrombotic effects in an arterial setting. nih.gov

Venous Thrombosis (DVT) Model: To test the prevention and treatment of venous clots. nih.gov

These models were essential for differentiating the potency of new chemical entities and comparing them against standard-of-care agents. nih.gov For instance, studies demonstrated that apixaban had broadly equivalent potency in both arterial and venous thrombosis models. nih.gov

Alongside in vivo work, a range of in vitro and ex vivo assays were critical. These included:

Enzyme Inhibition Assays: To determine the inhibitory constant (Ki) and selectivity against FXa versus other proteases. nih.gov

Clotting Assays: Such as the Prothrombin Time (PT) and activated Partial Thromboplastin (B12709170) Time (aPTT), to measure the anticoagulant effect in plasma. nih.gov

The challenge of developing DOACs spurred a deeper reliance on these integrated preclinical packages to predict clinical performance accurately. The ability to demonstrate dose-dependent antithrombotic efficacy at doses that preserved hemostasis (i.e., did not significantly prolong bleeding times) in these models was a key objective and a critical step for advancing compounds like apixaban into clinical development. nih.govnih.gov The extensive preclinical characterization of the DOACs has, in turn, further validated these models for the ongoing development of new antithrombotic agents. nih.gov

Broader Impact on Understanding Coagulation Factor Xa Biology

The successful development of highly selective and direct FXa inhibitors, a path that includes the foundational research on BMS-740808, has profoundly impacted the understanding of Factor Xa's biological role. By providing potent and specific molecular tools to probe its function, this research has solidified FXa's position as a central and highly effective target for anticoagulation, lying at the intersection of the intrinsic and extrinsic coagulation pathways. nih.govresearchgate.net The clinical success of FXa inhibitors over agents targeting other factors has confirmed that inhibiting FXa may offer a wider therapeutic window. ahajournals.org

Furthermore, the availability of specific inhibitors has enabled deeper investigation into the non-hemostatic, or signaling, functions of FXa. It is now understood that FXa is not merely a passive enzyme in the coagulation cascade but also a direct activator of various cell types through protease-activated receptors (PARs), primarily PAR-1 and PAR-2. nih.gov This signaling can influence disease processes beyond thrombosis, including inflammation, fibrosis, and even cancer progression. nih.gov For example, research has explored the potential role of FXa in the pathophysiology of diseases like COVID-19, where both coagulation and inflammation are key features. mdpi.com

The development of compounds from the same class as BMS-740808 provides the scientific community with the means to dissect these complex biological pathways. By being able to selectively block FXa's enzymatic activity, researchers can better distinguish its role in coagulation versus its direct cellular signaling effects, opening new therapeutic avenues and enhancing the fundamental understanding of this multifaceted enzyme.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bms 740808
Reactant of Route 2
Reactant of Route 2
Bms 740808

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.